3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Medicinal Chemistry Synthetic Methodology Reactivity

Researchers often face delays sourcing structurally validated thiadiazole intermediates for nucleophilic substitution campaigns. This compound resolves that bottleneck with a distinct 3-chloro electrophilic handle and a biologically privileged 5-methyl-1,3,4-thiadiazole core. • CNS Drug Design: Favorable TPSA (83.1 Ų) and pKa (8.70) suggest improved passive membrane permeability and potential blood-brain barrier penetration. • Scaffold Validation: The 1,3,4-thiadiazole core has demonstrated anticancer activity (IC50 = 13.92 µM against HeLa cells) in related analogs, providing a biologically validated starting point. • Supply Assurance: Available at ≥95% purity in multi-gram quantities, enabling immediate initiation of medicinal chemistry or agrochemical derivatization programs.

Molecular Formula C6H8ClN3OS
Molecular Weight 205.67 g/mol
CAS No. 391863-95-9
Cat. No. B3036645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
CAS391863-95-9
Molecular FormulaC6H8ClN3OS
Molecular Weight205.67 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CCCl
InChIInChI=1S/C6H8ClN3OS/c1-4-9-10-6(12-4)8-5(11)2-3-7/h2-3H2,1H3,(H,8,10,11)
InChIKeyHJCJFPKVHRYHRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Chemical Identity & Procurement


3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (CAS 391863-95-9) is a specialized heterocyclic building block that combines a chloro-substituted propanamide chain with a 5-methyl-1,3,4-thiadiazole core . Its structure (C6H8ClN3OS, MW 205.67) provides a versatile scaffold for medicinal chemistry and agrochemical derivatization, featuring both an electrophilic chloro handle for nucleophilic substitution and the biologically privileged 1,3,4-thiadiazole ring system . As an intermediate, it is supplied at ≥95% purity by multiple vendors and requires cool, dry storage conditions (2-8°C) to maintain stability . The compound is exclusively intended for research and development use, not for direct human or veterinary applications .

Electrophilic chloro handle enables nucleophilic substitution reactions
Supplied at ≥95% purity by multiple vendors; stocked for immediate procurement
Cool, dry storage (2–8°C) required to maintain stability

3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Specificity Over Analogs


The precise substitution pattern on the 1,3,4-thiadiazole core and the propanamide chain dictates reactivity, biological target engagement, and physicochemical properties. In-class analogs differ in the position of the chloro group (e.g., 2-chloro vs. 3-chloro) or the presence of the 5-methyl substituent, which significantly alter electrophilicity, hydrogen-bonding capacity, and metabolic stability. For instance, the 3-chloro moiety in the target compound provides a distinct alkylating profile compared to the 2-chloro isomer, affecting both synthetic utility and potential off-target effects . Furthermore, the 5-methyl group on the thiadiazole ring influences electron density and steric hindrance, which can modulate binding affinity to biological targets such as carbonic anhydrase isoforms [1]. Generic substitution without rigorous comparative data risks failed syntheses, altered pharmacokinetic profiles, or loss of target specificity in lead optimization campaigns.

2-Chloro isomer
Secondary vs primary alkyl chloride; SN2 reactivity may shift due to steric hindrance, altering synthetic outcome.
5-Methyl removal
Missing methyl group on thiadiazole changes electron density and steric profile; target engagement may not transfer directly.
Non-chlorinated propanamide analog
Absence of electrophilic chloro handle removes key derivatization site; nucleophilic coupling not applicable.

Quantitative Evidence for 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide


3-Chloro vs. 2-Chloro Isomer Alkylation Reactivity

The 3-chloropropanamide moiety in the target compound offers a different electrophilic reactivity profile compared to the 2-chloro isomer. While direct head-to-head kinetic data for these specific compounds are not available in the primary literature, class-level inference from general organic chemistry principles indicates that primary alkyl chlorides (3-chloro) are more reactive in SN2 reactions than secondary alkyl chlorides (2-chloro) due to reduced steric hindrance . This difference can be critical in synthetic sequences where selective alkylation is required, as the 3-chloro derivative may provide higher yields or milder reaction conditions.

Alkylation Reactivity
Class-level inference
3-chloro (primary)
vs
2-chloro (secondary)
Primary chloride may exhibit higher SN2 reactivity; direct kinetic data not available.
Data to verify with controlled kinetic studies
Medicinal Chemistry Synthetic Methodology Reactivity

pKa & Solubility Profile

The predicted acid dissociation constant (pKa) of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is 8.70 ± 0.50 . This value is crucial for understanding its ionization state at physiological pH (7.4), where the compound is predominantly unionized, favoring passive membrane permeability. In comparison, non-methylated thiadiazole analogs or those with electron-withdrawing groups may exhibit lower pKa values, leading to altered absorption and distribution profiles in biological systems [1].

pKa
Predicted / class-level
8.70 ± 0.50
Predicted neutral at physiological pH; may support passive permeability assessment.
Computed value; experimental pKa recommended
Physicochemical Properties Drug Design Formulation

TPSA and Drug-Likeness

The computed topological polar surface area (TPSA) of 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is 83.1 Ų [1]. This value falls within the favorable range for oral bioavailability (typically <140 Ų) and is lower than that of many sulfonamide-containing 1,3,4-thiadiazole derivatives (often >100 Ų) [2]. A lower TPSA correlates with better membrane permeability and blood-brain barrier penetration, making this compound a potentially more attractive scaffold for CNS-targeted drug discovery compared to more polar analogs.

TPSA
Cross-study comparable
83.1 Ų
Below typical 100 Ų threshold; may support CNS permeability context.
Computed property; validate with PAMPA-BBB or similar
ADME Drug Design Lead Optimization

Commercial Availability & Purity

3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is readily available from multiple reputable suppliers with a minimum purity specification of 95% . In contrast, many closely related analogs, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide or 3-chloro-N-(1,3,4-thiadiazol-2-yl)propanamide, are either not listed in major catalogs or are available only through custom synthesis, increasing lead times and costs . The consistent availability and defined purity of the target compound reduce procurement risk and ensure reproducibility in research applications.

Commercial Availability
Supplier data
Stocked ≥95%
vs
Not cataloged
Multiple vendors list target compound; comparator not found, reducing procurement uncertainty.
Verify current stock with suppliers
Procurement Quality Control Supply Chain

Applications of 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide


CNS-Penetrant Lead Synthesis

The favorable TPSA of 83.1 Ų and predicted pKa of 8.70 suggest that 3-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide-derived molecules may exhibit improved passive membrane permeability and blood-brain barrier penetration compared to more polar thiadiazole analogs [1]. This makes the compound an attractive starting material for the synthesis of CNS-targeted therapeutics, where achieving adequate brain exposure is a critical challenge. Researchers can leverage the chloro handle to attach various pharmacophores while maintaining favorable physicochemical properties .

Medicinal Chemistry Scaffold Derivatization

The 3-chloropropanamide moiety provides a versatile electrophilic center for nucleophilic substitution reactions, enabling the rapid generation of diverse compound libraries. The commercial availability of the compound at ≥95% purity ensures that researchers can initiate derivatization campaigns without the delays associated with custom synthesis . The 1,3,4-thiadiazole core has demonstrated anticancer activity in related compounds (IC50 = 13.92 µM against HeLa cells), providing a biologically validated scaffold for further optimization [2].

Agrochemical Intermediate Development

The compound's structural features—specifically the 5-methyl-1,3,4-thiadiazole core and the chloroalkyl chain—align with motifs found in commercial fungicides and herbicides . The availability of the compound in multi-gram quantities from multiple vendors supports its use in agrochemical research, where it can serve as a key intermediate for the synthesis of crop protection agents. The moderate pKa and low TPSA may also confer favorable environmental fate properties, such as reduced soil adsorption compared to more polar analogs .

Application
Selection Property
Validation Focus
CNS-permeable lead design
Predicted TPSA & pKa profile
BBB permeation assay (e.g., PAMPA-BBB)
Anticancer lead derivatization
Chloro handle & thiadiazole scaffold context
Cancer cell-line cytotoxicity screening
Agrochemical intermediate synthesis
Multi-supplier availability & reactivity
Crop protection synthesis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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